molecular formula C6H11NO2S2 B14376887 4-(Acetyldisulfanyl)morpholine CAS No. 88328-27-2

4-(Acetyldisulfanyl)morpholine

Cat. No.: B14376887
CAS No.: 88328-27-2
M. Wt: 193.3 g/mol
InChI Key: GHELSKAFSRNTRM-UHFFFAOYSA-N
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Description

4-(Acetyldisulfanyl)morpholine is a morpholine derivative featuring an acetyldisulfanyl (-S-S-COCH₃) substituent. Morpholine, a six-membered heterocyclic ring containing one oxygen and one nitrogen atom, serves as a versatile scaffold in medicinal and industrial chemistry.

Properties

CAS No.

88328-27-2

Molecular Formula

C6H11NO2S2

Molecular Weight

193.3 g/mol

IUPAC Name

S-morpholin-4-ylsulfanyl ethanethioate

InChI

InChI=1S/C6H11NO2S2/c1-6(8)10-11-7-2-4-9-5-3-7/h2-5H2,1H3

InChI Key

GHELSKAFSRNTRM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SSN1CCOCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetyldisulfanyl)morpholine typically involves the reaction of morpholine with acetyldisulfanyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield.

Industrial Production Methods

Industrial production of 4-(Acetyldisulfanyl)morpholine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The purification process may involve additional steps such as distillation or solvent extraction to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Acetyldisulfanyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the disulfide bond to thiols.

    Substitution: The acetyldisulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-(Acetyldisulfanyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Acetyldisulfanyl)morpholine involves its interaction with specific molecular targets. The acetyldisulfanyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key morpholine derivatives from the evidence include:

  • VPC-14449 : 4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine (corrected structure ).
  • N-aminopropylmorpholine: 4-(3-aminopropyl)morpholine .
  • 4-(1-Cyclopenten-1-yl)morpholine : Cyclopentenyl-substituted morpholine .
  • 4-[2-(Methylsulphonyl)phenyl]morpholine : Aryl-sulfonyl derivative .

4-(Acetyldisulfanyl)morpholine differs in its substitution pattern, where the disulfide-acetyl group may influence solubility, stability, and reactivity compared to halogenated, alkylated, or sulfonylated analogs.

Physical and Chemical Properties (Table 1)

Compound Substituent Boiling Point (°C) Solubility Key Reactivity/Stability Features
4-(Acetyldisulfanyl)morpholine Acetyldisulfanyl N/A N/A Redox-sensitive disulfide; potential thiol-disulfide exchange
VPC-14449 Thiazolyl-dibromoimidazole N/A DMSO-soluble Bromine substituents enhance electrophilicity; structural isomerism critical for activity
N-aminopropylmorpholine 3-aminopropyl 224.5 Water, alcohol Basic amine group; hygroscopic liquid
4-(1-Cyclopenten-1-yl)morpholine Cyclopentenyl 105–106 (12 mmHg) Not determined Low boiling point under reduced pressure
4-[2-(Methylsulphonyl)phenyl]morpholine Methylsulfonylphenyl N/A N/A Sulfonyl group enhances polarity and hydrogen-bonding capacity

Key Observations :

  • Substituent Impact : Brominated (VPC-14449) and sulfonylated (4-[2-(Methylsulphonyl)phenyl]morpholine) derivatives exhibit enhanced electrophilicity and polarity, respectively. The disulfide in 4-(Acetyldisulfanyl)morpholine may confer redox activity, enabling applications in drug delivery or dynamic covalent chemistry .
  • Boiling Points: Cyclopentenyl and aminopropyl groups reduce boiling points compared to bulkier substituents.

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